molecular formula C12H11ClN2O2 B2661941 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide CAS No. 320422-29-5

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide

Cat. No.: B2661941
CAS No.: 320422-29-5
M. Wt: 250.68
InChI Key: JGKVBMANBLBYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with an N-ethyl carboxamide moiety.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-14-12(16)11-7-10(15-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKVBMANBLBYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide with structurally related compounds, focusing on key substituents, physicochemical properties, and stability considerations.

Variations in the Oxazole Core and Substituents

Compound Name Substituents (Oxazole Positions) Carboxamide Side Chain Molecular Weight (g/mol) Notable Features
Target Compound 3-(2-chlorophenyl), 5-carboxamide N-ethyl ~238.68 Balanced lipophilicity from chlorophenyl
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-4-carboxamide 3-(2-chlorophenyl), 5-methyl, 4-carboxamide N-[2-(4-sulfamoylphenyl)ethyl] ~445.91 Sulfamoyl group enhances hydrophilicity
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-4-carboxamide 3-(2-chlorophenyl), 5-methyl, 4-carboxamide N-(5-chloro-2-methylphenyl) ~363.81 Dual chloro substituents increase halogen bonding potential
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-3-isoxazolyl)-4-carboxamide 3-(2-chlorophenyl), 5-methyl, 4-carboxamide N-(5-methyl-1,2-oxazol-3-yl) ~331.76 Bicyclic oxazole system may affect metabolic stability
3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-carboxamide 3-(2-chlorophenyl), 5-methyl, 4-carboxamide N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] ~457.33 Thiadiazole moiety introduces sulfur-based interactions

Key Observations:

  • Lipophilicity vs. Solubility: The target compound’s N-ethyl group offers moderate solubility compared to the highly polar sulfamoylphenyl-ethyl side chain in , which may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Metabolic Stability: The thiadiazole-containing analog may demonstrate greater metabolic resistance due to sulfur’s electron-withdrawing effects, whereas oxazole derivatives (e.g., ) could be more prone to hydrolysis or oxidation.

Stability and Bioanalytical Considerations

highlights that instability in plasma and urine is a concern for some oxazole-carboxamide derivatives, necessitating sample acidification during bioanalysis. In contrast, the thiadiazole analog may exhibit improved stability due to the thiadiazole’s resistance to enzymatic cleavage.

Pharmacological Implications

  • Target Selectivity: The sulfamoyl group in could enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas the thiadiazole in may favor targets like tyrosine kinases with sulfur-rich active sites.
  • Toxicity Profile: The N-ethyl group in the target compound may reduce hepatotoxicity risks compared to bulkier aryl substituents (e.g., ), which could accumulate in hepatic tissues.

Biological Activity

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunosuppression. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}ClN2_{2}O2_{2}
  • Molecular Weight : 252.68 g/mol
  • LogP : 3.37 (indicating moderate lipophilicity)

Biological Activity

The biological activity of this compound has been explored through various in vitro and in vivo studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. In particular, it targets sphingolipid metabolism by inhibiting human acid ceramidase (hAC), which is crucial for regulating cell fate by balancing ceramide and sphingosine levels .
    • The inhibition of hAC leads to increased ceramide levels, promoting apoptosis in cancer cells while reducing cell survival signals associated with sphingosine .
  • Case Studies :
    • In studies on neuroblastoma SH-SY5Y cells, this compound exhibited significant cytotoxic effects with an IC50_{50} value indicating potent anticancer activity .
    • Additional research demonstrated that the compound effectively reduced tumor necrosis factor (TNFα) production in human blood cell cultures, suggesting its potential as an immunosuppressive agent in inflammatory conditions .

Immunosuppressive Properties

  • In Vitro Studies :
    • The compound has shown promise in inhibiting lipopolysaccharide (LPS)-induced TNFα production in human whole blood cultures, which is critical for managing inflammatory responses .
    • It was found to upregulate pro-apoptotic signaling molecules such as caspases and NF-kB, indicating a mechanism that may contribute to its immunosuppressive effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the oxazole ring have been systematically studied to enhance potency and selectivity against cancer cells.

CompoundSubstituentIC50_{50} (μM)Activity
32b4-fluoro0.083Potent hAC inhibitor
12aMethyl0.069Similar potency as above

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor amides or condensation of chlorophenyl-substituted oxazole intermediates with ethylamine derivatives. Key steps require precise temperature control (e.g., 60–80°C) and catalysts like triethylamine. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment. Final product validation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Essential techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}).
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm), while 13^13C NMR verifies the oxazole ring carbons.
  • Mass Spectrometry (MS) : HRMS provides exact mass confirmation (e.g., molecular ion peak at m/z 279.06 for C13_{13}H12_{12}ClN2_2O2_2) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., PAR-2 receptors) using fluorogenic substrates.
  • Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:

  • Synthesize analogs with systematic substitutions (e.g., varying halogen positions or alkyl groups).
  • Use molecular docking to predict binding modes to targets (e.g., PAR-2 or viral proteases).
  • Validate with dose-response assays and statistical analysis (e.g., ANOVA for IC50_{50} comparisons). Discrepancies may arise from steric effects or electronic properties of substituents .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include low crystal quality due to flexible ethylamide groups. Solutions involve:

  • Cryocooling : Stabilize crystals at 100 K to reduce thermal motion.
  • SHELX Software : Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions.
  • Twinned Data Handling : Apply SHELXD/SHELXE for experimental phasing in cases of twinning .

Q. How should in vivo pharmacological studies be designed to assess anti-inflammatory efficacy?

  • Methodological Answer :

  • Animal Models : Use rat formaldehyde-induced edema models, administering the compound intraperitoneally (10–50 mg/kg).
  • Controls : Compare with standards like diclofenac.
  • Endpoints : Measure paw swelling reduction and cytokine levels (e.g., TNF-α via ELISA).
  • Ethics : Adhere to ARRIVE guidelines for humane endpoints .

Q. What strategies optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl or methoxy groups to enhance binding.
  • Co-crystallization Studies : Resolve ligand-target complexes using X-ray crystallography to identify key hydrogen bonds/hydrophobic interactions.
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to predict binding affinity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.